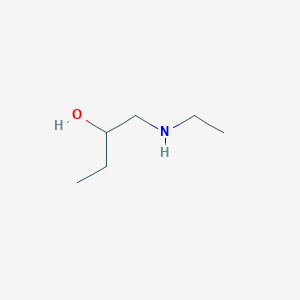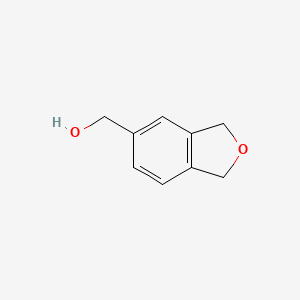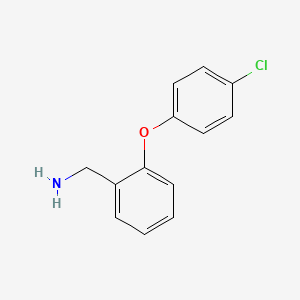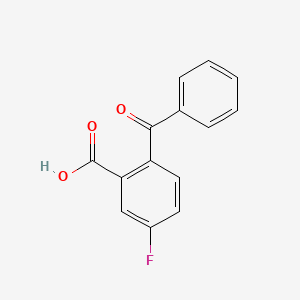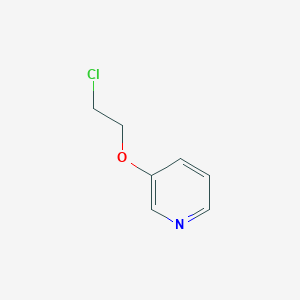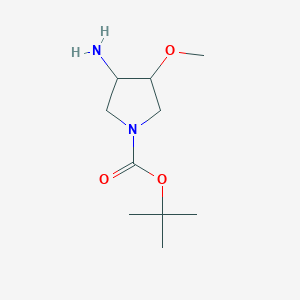
tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate
Vue d'ensemble
Description
The compound tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a chemical intermediate that appears to be related to various research areas, including the synthesis of biologically active compounds and pharmaceutical intermediates. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, characterization, and applications.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions starting from commercially available materials. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from (S)- or (R)-2-aminopropan-1-ol . Similarly, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution . These methods could potentially be adapted for the synthesis of tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray crystallographic analysis . The pyrrolidine ring in (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid adopts an envelope conformation, and the absolute configuration was assigned based on the starting material in the synthesis . These analyses are crucial for confirming the structure of synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes reactions with singlet oxygen, as seen in the case of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, which yields peroxidic intermediates that can undergo coupling with nucleophiles to yield substituted pyrroles . Additionally, the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate in dipeptide synthesis and as a chiral auxiliary in various transformations demonstrates the versatility of tert-butyl protected amino acids in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined by their functional groups and molecular structure. For example, the presence of tert-butyl groups can influence the solubility and reactivity of the compounds. The intramolecular hydrogen bonding observed in some compounds can affect their stability and reactivity . The thermal, spectroscopic, and computational analyses provide a comprehensive understanding of the properties of these compounds, which is essential for their application in synthesis and drug development .
Applications De Recherche Scientifique
Synthesis and Biochemistry
Synthesis of Biotin Intermediates : It is used as an intermediate in the synthesis of natural products like Biotin, which plays a crucial role in the metabolic cycle, particularly in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Chiral Auxiliary Applications : The compound is also involved in the synthesis of chiral auxiliaries, which are essential in producing enantiomerically pure compounds, useful in dipeptide synthesis and in creating specific molecular configurations (Studer, Hintermann, & Seebach, 1995).
Chemical Reactions and Mechanisms
Photooxidation Studies : Researchers have explored its role in dye-sensitized photooxidation processes, leading to the formation of bipyrrolic products. This expands its potential use in organic synthesis and material science (Wasserman, Power, & Petersen, 1996).
Defluorinative Cyclization : It has been used in novel synthetic methods involving intramolecular defluorinative cyclization, indicating its utility in creating complex molecular structures, especially in the field of cyclic amino acid synthesis (Hao, Ohkura, Amii, & Uneyama, 2000).
Advanced Material Synthesis
X-Ray and DFT Analyses : Its derivatives have been synthesized and analyzed using X-ray crystallography and DFT methods, aiding in the understanding of molecular structure and stability, especially in the context of Schiff base compounds (Çolak et al., 2021).
Tert-Butyloxycarbonyl Group Migration : Studies on N→O tert-butyloxycarbonyl (Boc) migration showcase its potential in chemical transformations and organic synthesis processes (Xue & Silverman, 2010).
Synthesis of Pharmaceutically Active Compounds
- Pharmaceutical Intermediate Synthesis : The compound serves as an intermediate for synthesizing various pharmaceutically active substances, highlighting its importance in drug development and synthesis (Han et al., 2018).
Safety And Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYSIWNZDIJKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)
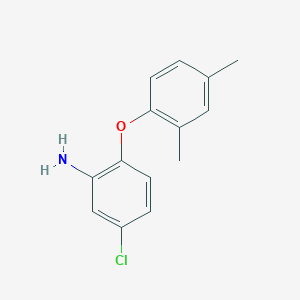
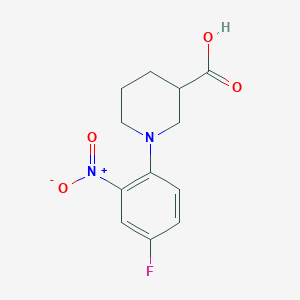

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)
![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)
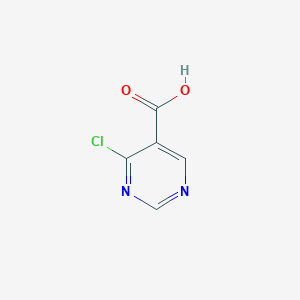
![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)
